molecular formula C27H22ClFN4O5S B11082339 Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Cat. No.: B11082339
M. Wt: 569.0 g/mol
InChI Key: FQITUYZIKJBMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzoate ester, a thioxoimidazolidinone ring, and substituted phenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thioxoimidazolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thioxoimidazolidinone ring.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H22ClFN4O5S

Molecular Weight

569.0 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-chloroanilino)-2-oxoethyl]-3-[(3-fluorobenzoyl)amino]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C27H22ClFN4O5S/c1-2-38-26(37)16-6-12-21(13-7-16)32-25(36)22(15-23(34)30-20-10-8-18(28)9-11-20)33(27(32)39)31-24(35)17-4-3-5-19(29)14-17/h3-14,22H,2,15H2,1H3,(H,30,34)(H,31,35)

InChI Key

FQITUYZIKJBMGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC(=O)C3=CC(=CC=C3)F)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.